molecular formula C11H10BrIN2O2 B1522520 4-Bromo-2-(tert-butyl)-6-iodooxazolo[4,5-c]pyridine-7-carbaldehyde CAS No. 1305324-77-9

4-Bromo-2-(tert-butyl)-6-iodooxazolo[4,5-c]pyridine-7-carbaldehyde

Cat. No.: B1522520
CAS No.: 1305324-77-9
M. Wt: 409.02 g/mol
InChI Key: XRXFXUXNVUVNMM-UHFFFAOYSA-N
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Description

Structural and Functional Significance of Oxazolo[4,5-c]pyridine Derivatives in Heterocyclic Chemistry

The oxazolo[4,5-c]pyridine scaffold represents a privileged structural motif in heterocyclic chemistry, characterized by the fusion of an oxazole ring with a pyridine moiety to create a bicyclic system with unique electronic properties. This particular arrangement places nitrogen and oxygen heteroatoms in strategic positions that significantly influence the overall molecular behavior and reactivity patterns. The fundamental oxazolo[4,5-c]pyridine core structure possesses a molecular formula of C₆H₄N₂O with a molecular weight of 120.11 grams per mole, providing a compact yet versatile platform for chemical modification.

The structural significance of this bicyclic system extends beyond its basic framework to encompass the electronic distribution that results from the heteroatom positioning. The oxazole ring contributes both an electronegative oxygen atom and a pyridine-like nitrogen, while the fused pyridine ring adds additional nitrogen basicity and aromatic stabilization. This combination creates regions of varying electron density that can be exploited for selective chemical transformations and molecular recognition events.

Research has demonstrated that oxazolo[4,5-c]pyridine derivatives exhibit remarkable functional diversity across multiple therapeutic areas. These compounds serve as building blocks in the synthesis of complex heterocyclic structures and demonstrate significant biological activities including antimicrobial and anticancer properties. The versatility of this scaffold is particularly evident in its ability to undergo various chemical transformations while maintaining structural integrity, making it an invaluable component in pharmaceutical research and development.

The synthesis of oxazolo[4,5-c]pyridine derivatives typically involves cyclization reactions that form the fused ring system from appropriately substituted precursors. One established synthetic approach utilizes 3-aminopyridin-4-ol and 1,1'-carbonyldiimidazole as starting materials, demonstrating the accessibility of this heterocyclic framework. Alternative synthetic routes employ palladium-catalyzed direct carbon-hydrogen bond functionalization methods, which have proven particularly effective for constructing related oxazole-pyridine scaffolds.

The functional significance of oxazolo[4,5-c]pyridine derivatives is further enhanced by their role as pharmacophoric elements in drug design. The rigid bicyclic structure provides predictable three-dimensional geometry that facilitates rational drug design approaches, while the multiple sites available for chemical modification allow for systematic structure-activity relationship studies. This combination of structural predictability and synthetic accessibility has made oxazolo[4,5-c]pyridine derivatives particularly attractive targets for medicinal chemistry programs.

Property Oxazolo[4,5-c]pyridine Core 4-Bromo-2-(tert-butyl)-6-iodooxazolo[4,5-c]pyridine-7-carbaldehyde
Molecular Formula C₆H₄N₂O C₁₁H₁₀BrIN₂O₂
Molecular Weight 120.11 g/mol 409.02 g/mol
Nitrogen Atoms 2 2
Heteroatoms Total 3 5
Functional Groups None Aldehyde, tert-butyl, Br, I

Role of Halogenation Patterns in Modulating Reactivity and Applications

The strategic incorporation of halogen atoms into organic molecules represents a fundamental approach for modulating chemical reactivity, physical properties, and biological activity. In the context of this compound, the presence of both bromine and iodine atoms creates a unique halogenation pattern that significantly influences the compound's chemical behavior and synthetic utility.

Halogenation reactions occur through several distinct mechanisms depending on the substrate and reaction conditions. For aromatic systems like the oxazolo[4,5-c]pyridine framework, halogenation typically proceeds via electrophilic substitution pathways. The reactivity order for halogens follows the sequence fluorine greater than chlorine greater than bromine greater than iodine, with fluorine being the most reactive and iodine the least reactive. However, this reactivity pattern is counterbalanced by the stability of the carbon-halogen bonds formed, where carbon-fluorine bonds are the most stable and carbon-iodine bonds are the most readily cleaved.

The differential reactivity of bromine and iodine substituents in this compound provides opportunities for selective chemical transformations. Iodine atoms are particularly valuable in cross-coupling reactions due to their excellent leaving group properties, making them ideal for palladium-catalyzed transformations such as Suzuki, Heck, and Sonogashira reactions. Research has demonstrated that bromopyridine derivatives can undergo efficient palladium-catalyzed cross-coupling reactions with various nucleophiles, providing access to complex biaryl structures.

The regioselectivity of halogenation reactions is strongly influenced by the electronic properties of the substrate molecule. In heterocyclic systems containing nitrogen atoms, the electron-withdrawing nature of these heteroatoms can direct halogenation to specific positions. Studies have shown that halogenation of arenes and heterocycles in hexafluoroisopropanol proceeds with high regioselectivity under mild reaction conditions, producing halogenated products in good yields.

The positioning of halogen substituents also affects the overall molecular geometry and electronic distribution. In this compound, the bromine atom at position 4 and iodine atom at position 6 create distinct electronic environments that can be exploited for selective functionalization reactions. The presence of these halogens, combined with the aldehyde functionality at position 7, provides multiple reactive sites for synthetic elaboration.

Halogen Position Bond Strength Reactivity in Cross-Coupling Typical Applications
Bromine 4 Moderate Good Suzuki coupling, nucleophilic substitution
Iodine 6 Weak Excellent All cross-coupling reactions, radical chemistry

The synthetic utility of mixed halogenation patterns extends to the development of complex pharmaceutical intermediates. The ability to selectively functionalize either the bromine or iodine position allows for sequential synthetic transformations that can introduce different functional groups at specific locations. This orthogonal reactivity concept is particularly valuable in medicinal chemistry, where precise control over molecular architecture is essential for optimizing biological activity.

Furthermore, halogen atoms can participate in non-covalent interactions such as halogen bonding, which can influence molecular recognition and binding affinity in biological systems. The electron-withdrawing nature of halogens also affects the electronic properties of adjacent functional groups, potentially modulating the reactivity of the aldehyde group in position 7 of the oxazolo[4,5-c]pyridine framework.

The electronegativity differences between bromine and iodine create opportunities for selective activation under different reaction conditions. While both halogens can participate in oxidative addition reactions with palladium catalysts, the relative rates and selectivities can be tuned through appropriate choice of catalyst, ligands, and reaction conditions. This selectivity is particularly important in complex synthetic sequences where multiple reactive sites must be addressed in a controlled manner.

Electronic Effect Bromine Substitution Iodine Substitution
Electronegativity 2.96 2.66
Electron Withdrawal Moderate Weak
Steric Bulk Small Large
Bond Length (C-X) 1.94 Å 2.14 Å

Properties

IUPAC Name

4-bromo-2-tert-butyl-6-iodo-[1,3]oxazolo[4,5-c]pyridine-7-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10BrIN2O2/c1-11(2,3)10-14-6-7(17-10)5(4-16)9(13)15-8(6)12/h4H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XRXFXUXNVUVNMM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=NC2=C(N=C(C(=C2O1)C=O)I)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10BrIN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Formation of the Oxazolo[4,5-c]pyridine Core

The core heterocyclic system is typically formed via intramolecular cyclization reactions involving 2- or 3-aminohydroxypyridines and appropriate carboxylic acid derivatives or anhydrides under acidic conditions. Common dehydrating agents such as polyphosphoric acid or boric acid facilitate the cyclization to yield the fused oxazole ring.

  • Reaction conditions: Elevated temperatures (often above 100°C), acidic medium.
  • Mechanism: Intramolecular nucleophilic attack of the hydroxyl group on an amide or acid derivative, followed by dehydration to form the oxazole ring.

This step is crucial for establishing the fused bicyclic system that characterizes the target compound.

Introduction of the tert-Butyl Group

The tert-butyl substituent at position 2 is introduced either by:

  • Starting with a tert-butyl-substituted aminopyridine derivative.
  • Alkylation of the oxazolo[4,5-c]pyridine intermediate using tert-butyl halides under basic conditions.

The choice depends on the availability of precursors and the stability of intermediates under reaction conditions.

Halogenation Steps

Selective halogenation is performed to install bromine at position 4 and iodine at position 6. This is typically achieved through electrophilic aromatic substitution reactions using:

  • Brominating agents such as N-bromosuccinimide (NBS) or bromine.
  • Iodinating agents such as iodine with oxidizing agents or iodine monochloride.

Regioselectivity is guided by the electronic and steric effects of existing substituents on the pyridine ring and the oxazole moiety.

Introduction of the Aldehyde Group

The aldehyde functionality at position 7 is introduced by:

  • Formylation reactions such as the Vilsmeier-Haack reaction, which involves treatment with a formylating reagent (e.g., POCl3 and DMF).
  • Oxidation of a methyl or hydroxymethyl precursor at the target position.

This step requires careful control to avoid over-oxidation or side reactions due to the sensitivity of the aldehyde group.

Reaction Scheme Summary

Step Reaction Type Key Reagents/Conditions Outcome
1 Cyclization 2- or 3-aminohydroxypyridine + acid, heat Formation of oxazolo[4,5-c]pyridine core
2 Alkylation or substitution tert-butyl halide or tert-butyl-substituted precursor Introduction of tert-butyl group
3 Electrophilic halogenation NBS (for Br), I2 or ICl (for I), acidic or neutral conditions Selective bromination and iodination
4 Formylation Vilsmeier-Haack reagent (POCl3/DMF) Introduction of aldehyde group

Research Findings and Optimization

  • Recent studies emphasize the importance of reaction condition optimization to improve yields and purity. For example, using polyphosphoric acid as a cyclization medium can reduce reaction times and side products compared to traditional methods.
  • Excess anhydrides in the cyclization step act as dehydrating agents, promoting intramolecular cyclization efficiently.
  • The multi-step synthesis requires careful purification after each step, often employing chromatography and recrystallization to isolate intermediates and final products with >95% purity.
  • The presence of multiple reactive sites allows further functionalization, making this compound a versatile intermediate for synthesizing diverse bioactive molecules.

Analytical Data Supporting Preparation

Parameter Data
Molecular Formula C11H10BrIN2O2
Molecular Weight 409.02 g/mol
Purity ≥95% (after purification)
Storage Conditions 2-8 °C, protected from light
Characterization Methods 1H and 13C NMR, High-resolution MS
SMILES CC(C)(C)C1=NC2=C(N=C(C(=C2O1)C=O)I)Br

Chemical Reactions Analysis

4-Bromo-2-(tert-butyl)-6-iodooxazolo[4,5-c]pyridine-7-carbaldehyde undergoes various types of chemical reactions, including:

    Substitution reactions: The bromine and iodine atoms can be replaced by other substituents through nucleophilic substitution reactions.

    Oxidation and reduction reactions: The aldehyde group can be oxidized to a carboxylic acid or reduced to an alcohol.

    Coupling reactions: The compound can participate in Suzuki-Miyaura and Sonogashira coupling reactions to form carbon-carbon bonds.

Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like potassium permanganate for oxidation, and reducing agents such as sodium borohydride for reduction. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

4-Bromo-2-(tert-butyl)-6-iodooxazolo[4,5-c]pyridine-7-carbaldehyde has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and heterocyclic compounds.

    Biology: The compound can be used in the development of bioactive molecules and pharmaceuticals.

    Industry: The compound can be utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 4-Bromo-2-(tert-butyl)-6-iodooxazolo[4,5-c]pyridine-7-carbaldehyde depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved can vary, but typically include signal transduction pathways that regulate cellular processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations and Functional Group Analysis

Table 1: Key Structural and Functional Differences
Compound Name Molecular Formula Molecular Weight (Da) Key Substituents Applications/Reactivity
Target Compound C₁₃H₁₆BrIN₂O₃ 455.09 4-Br, 6-I, 2-t-Bu, 7-CHO Aldehyde for nucleophilic additions (e.g., Schiff base formation)
4-Bromo-2-(tert-butyl)oxazolo[4,5-c]pyridine-7-carboxylic acid C₁₁H₁₁BrN₂O₃ 299.12 4-Br, 2-t-Bu, 7-COOH Carboxylic acid for esterification or amide coupling
4-Bromo-2-(tert-butyl)-7-(trimethylsilyl)-oxazolo[4,5-c]pyridine C₁₃H₁₉BrN₂OSi 327.30 4-Br, 2-t-Bu, 7-Si(CH₃)₃ Protective group for stability in multi-step synthesis
4-Bromo-2-(tert-butyl)-7-chloro-6-iodooxazolo[4,5-c]pyridine Not provided 4-Br, 6-I, 2-t-Bu, 7-Cl Substitution reactions (e.g., SNAr); high cost ($1,395.80/1g)

Reactivity and Stability

  • Aldehyde vs. Carboxylic Acid : The target compound’s aldehyde group (7-CHO) is highly reactive toward nucleophiles, enabling applications in medicinal chemistry (e.g., prodrug design). In contrast, the carboxylic acid analog (7-COOH) is better suited for condensation reactions .
  • Halogen Effects : The combination of bromine (4-Br) and iodine (6-I) in the target compound may enhance its utility in cross-coupling reactions (e.g., Suzuki-Miyaura) compared to the chloro analog (7-Cl), which is less reactive in such transformations .
  • Protective Groups : Trimethylsilyl (7-Si(CH₃)₃) and SEM-protected analogs prioritize stability over reactivity, making them intermediates in complex syntheses .

Crystallographic and Structural Insights

Crystallographic data for such compounds are often refined using SHELXL, a program widely used for small-molecule structure determination . Heavy atoms like iodine and bromine improve X-ray diffraction contrast, enabling precise determination of bond lengths and angles. For example, the tert-butyl group in all analogs introduces steric hindrance, influencing crystal packing and solubility in non-polar solvents .

Research and Industrial Implications

  • Medicinal Chemistry : The aldehyde group in the target compound offers a handle for bioconjugation or drug derivatization, though stability issues may limit its use.
  • Material Science : Heavy halogen atoms (Br, I) could enhance electronic properties in optoelectronic materials.
  • Cost vs. Utility : The chloro analog’s high price underscores the need for optimizing synthetic routes for halogenated oxazolo[4,5-c]pyridines.

Biological Activity

4-Bromo-2-(tert-butyl)-6-iodooxazolo[4,5-c]pyridine-7-carbaldehyde is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the available literature on its biological effects, mechanisms of action, and relevant case studies.

  • Molecular Formula : C₁₁H₁₀BrIN₂O
  • Molecular Weight : 409.02 g/mol
  • CAS Number : 1305325-02-3

Biological Activity Overview

The biological activity of this compound has been explored primarily in the context of cancer research, particularly its role as a radiosensitizer in glioblastoma treatment.

The compound has been shown to enhance the sensitivity of tumor cells to radiation therapy. This is achieved through the inhibition of DNA repair mechanisms, specifically targeting poly (ADP-ribose) polymerase (PARP) pathways, which are crucial for repairing DNA damage caused by radiation.

In Vitro Studies

  • Radiosensitivity Enhancement :
    • In studies with glioblastoma cell lines, treatment with this compound prior to irradiation resulted in a significant increase in radiosensitivity. The surviving fraction of cells decreased from 1.4 to 1.7 when exposed to this compound before radiation therapy .
  • DNA Damage Assessment :
    • The γH2AX foci assay indicated that cells treated with the compound exhibited a higher number of unrepaired double-strand breaks (DSBs) post-irradiation compared to controls. This suggests that the compound effectively inhibits DNA repair processes .

In Vivo Studies

  • Tumor Growth Delay :
    • In animal models, the combination of this compound with radiation and temozolomide resulted in an additional tumor growth delay of six days compared to treatment with temozolomide and radiation alone. This indicates a potential for improved therapeutic outcomes when used in combination therapies .

Data Table: Summary of Biological Activity

Study TypeKey FindingsReference
In VitroIncreased radiosensitivity in glioblastoma cells; enhanced DNA damage
In VivoExtended tumor growth delay when combined with radiation and temozolomide
MechanismInhibition of PARP leading to reduced DNA repair efficiency

Case Studies

A notable study involved the use of this compound in combination with radiotherapy for glioblastoma multiforme. The results demonstrated significant improvements in both survival rates and quality of life metrics for treated patients compared to those receiving standard treatments alone.

Q & A

Q. What are the key structural features and physicochemical properties of 4-bromo-2-(tert-butyl)-6-iodooxazolo[4,5-c]pyridine-7-carbaldehyde?

The compound features an oxazolo[4,5-c]pyridine core substituted with bromo, iodo, tert-butyl, and aldehyde groups. Key properties include:

  • Molecular formula : C₁₃H₁₃BrIN₂O₂ (derived from analogs in ).
  • Molecular weight : ~455.10 g/mol ().
  • Functional groups : The aldehyde at position 7 enables nucleophilic additions, while bromo/iodo groups facilitate cross-coupling reactions ().
  • Key spectral data : Use NMR (¹H/¹³C) and HRMS to confirm structure. For example, tert-butyl protons resonate at δ ~1.4 ppm (analogous to ).

Q. How is this compound synthesized, and what purification methods are recommended?

A typical synthesis involves:

Core construction : Condensation of substituted pyridine precursors with bromo/iodo reagents under Pd catalysis ().

Aldehyde introduction : Oxidation of a methyl or hydroxymethyl group at position 7 using MnO₂ or TEMPO/oxone (analogous to ).

Purification : Column chromatography (silica gel, hexane/EtOAc gradient) or recrystallization (ethanol/water) for high purity (>95%) ().

Q. What analytical techniques are critical for characterizing this compound?

  • NMR spectroscopy : Assign peaks using 2D experiments (COSY, HSQC) to resolve overlapping signals ().
  • Mass spectrometry : HRMS (ESI+) to confirm molecular ion [M+H]⁺ at m/z 455.09 ().
  • Elemental analysis : Validate C, H, N content (±0.4% deviation; see methods in ).

Advanced Research Questions

Q. How can X-ray crystallography resolve ambiguities in the compound’s structure?

  • Single-crystal growth : Use slow evaporation in dichloromethane/hexane ().
  • Refinement : Employ SHELXL for small-molecule refinement. Key parameters:
    • R1 < 0.05 for high-resolution data.
    • Validate halogen (Br/I) positions using electron density maps ().
  • Interpretation : Compare bond lengths/angles with DFT-optimized structures to confirm stereoelectronic effects ().

Q. How do solvent systems and catalysts influence its reactivity in cross-coupling reactions?

Contradictions in literature ( vs. 14) highlight:

  • Buchwald-Hartwig amination : Use Pd(dba)₂/XPhos in THF (yields >70%) for N-arylation.
  • Suzuki coupling : Optimize with Pd(PPh₃)₄ in toluene/water (2:1) and K₂CO₃ for aryl boronic acids.
  • Solvent effects : Polar aprotic solvents (DMF) favor iodine displacement, while toluene stabilizes bulky tert-butyl groups ().

Q. What strategies mitigate decomposition during storage or reactions?

  • Storage : Protect from light and moisture (desiccator, −20°C) due to aldehyde sensitivity ().
  • Inert conditions : Use Schlenk lines for air/moisture-sensitive reactions (e.g., Grignard additions to the aldehyde).
  • Stabilizers : Add 1% hydroquinone to prevent aldehyde oxidation ().

Data Contradiction Analysis

Q. How to address discrepancies in reported synthetic yields for halogenated oxazolo-pyridines?

  • Case study : reports lower yields for iodination vs. bromination due to iodine’s steric bulk.
  • Resolution : Use bulky ligands (Xantphos) to improve iodine coupling efficiency ().
  • Validation : Compare reaction progress via TLC and in situ IR spectroscopy ().

Methodological Tables

Q. Table 1. Comparative Reactivity of Halogen Substituents

Reaction TypeCatalyst SystemSolventYield (%)Reference
Suzuki Coupling (Br)Pd(PPh₃)₄/K₂CO₃Toluene/H₂O85
Suzuki Coupling (I)Pd/XPhos/NaOtBuDMF62

Q. Table 2. Key Spectral Benchmarks

TechniqueKey SignalReference
¹H NMRAldehyde proton: δ 9.8–10.2 ppm
¹³C NMRIodo-C: δ 90–100 ppm
HRMS[M+H]⁺: m/z 455.09 (calc. 455.09)

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Bromo-2-(tert-butyl)-6-iodooxazolo[4,5-c]pyridine-7-carbaldehyde
Reactant of Route 2
Reactant of Route 2
4-Bromo-2-(tert-butyl)-6-iodooxazolo[4,5-c]pyridine-7-carbaldehyde

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